molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Cat. No.: B1351553
CAS No.: 54041-93-9
M. Wt: 282.4 g/mol
InChI Key: QEBOYBVMAZLNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C18H22N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or alkoxylated piperazine derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic uses, such as in the development of new drugs for treating neurological disorders.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the reuptake of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: A closely related compound with similar structural features but different pharmacological properties.

    1-(2-Methoxyphenyl)piperazine: Another derivative with variations in the position of the methoxy group, affecting its chemical behavior and biological activity.

    1-(4-Chlorophenyl)piperazine: A compound with a chlorine substituent, leading to distinct chemical and pharmacological characteristics.

Uniqueness

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its methoxy and phenylmethyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOYBVMAZLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389905
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54041-93-9
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.